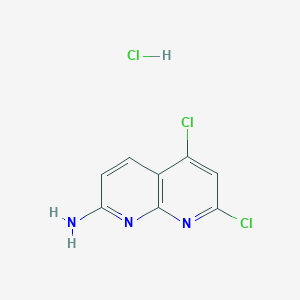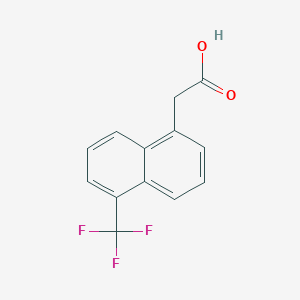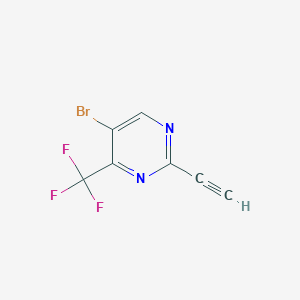![molecular formula C14H13N5 B11864229 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline is a heterocyclic compound that features a unique combination of pyridine, triazole, and aniline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Coupling with Pyridine Derivative: The triazole ring is then coupled with a 6-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Aniline Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the aniline group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]benzene: Similar structure but lacks the aniline group.
6-Methylpyridin-3-yl-1h-1,2,4-triazole: Lacks the aniline and benzene rings.
4-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]phenol: Contains a phenol group instead of an aniline group.
Uniqueness: 4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline is unique due to the presence of both the aniline and triazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]aniline |
InChI |
InChI=1S/C14H13N5/c1-10-2-3-11(8-16-10)14-17-9-19(18-14)13-6-4-12(15)5-7-13/h2-9H,15H2,1H3 |
InChI Key |
QLVYSVGBSCYXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
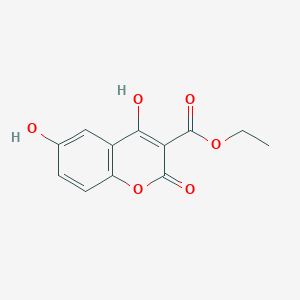
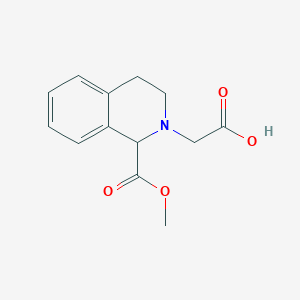
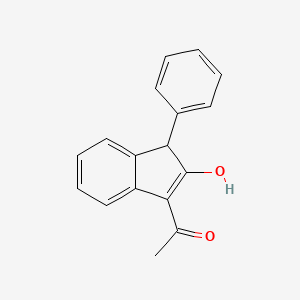
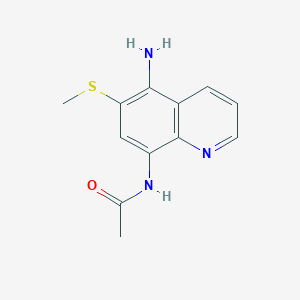

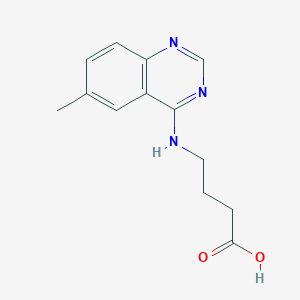
![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
